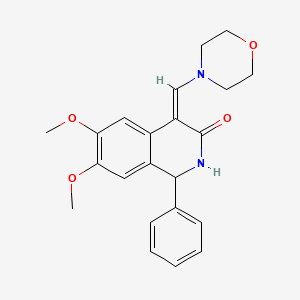![molecular formula C20H25N3O B5344880 N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but its use has since been restricted due to its potential for abuse in sports.
Mecanismo De Acción
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy production and utilization.
Biochemical and Physiological Effects:
Studies have shown that this compound 501516 can improve lipid and glucose metabolism, reduce inflammation, and increase insulin sensitivity. It has also been shown to increase endurance and stimulate fat burning by enhancing the use of fatty acids as an energy source.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 has several advantages for use in laboratory experiments, including its high potency and selectivity for the PPARδ receptor. However, its potential for abuse in sports has led to restrictions on its use, and its long-term safety has not been fully established.
Direcciones Futuras
Future research on N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 could focus on its potential use in treating metabolic disorders and improving athletic performance, as well as investigating its mechanisms of action and potential side effects. Additionally, studies could explore the development of new PPARδ agonists with improved safety profiles and therapeutic potential.
Métodos De Síntesis
The synthesis of N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 involves several steps, including the condensation of 4-(1-piperidinyl)benzaldehyde with phenylacetic acid, followed by reaction with phosgene to form the corresponding acid chloride. This intermediate is then reacted with N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea to yield the final product.
Aplicaciones Científicas De Investigación
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its potential in improving athletic performance, as it has been shown to increase endurance and stimulate fat burning.
Propiedades
IUPAC Name |
1-phenyl-3-[1-(4-piperidin-1-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16(21-20(24)22-18-8-4-2-5-9-18)17-10-12-19(13-11-17)23-14-6-3-7-15-23/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPHBSQHIZBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)
![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)
![(4aR*,8aR*)-4-[4-(4-methoxyphenyl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5344902.png)